3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods are known for their good yields and functional group compatibility.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to its corresponding alcohol or amine.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-1,2-oxazole-4-carboxylic acid
- 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid
- 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Uniqueness
3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both a chloro and a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The cyclopropyl group, in particular, can enhance the compound’s stability and reactivity .
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBHRWVELFFHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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